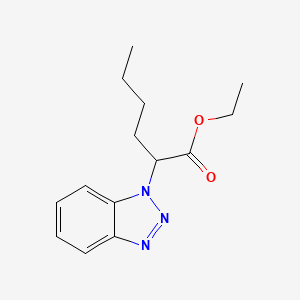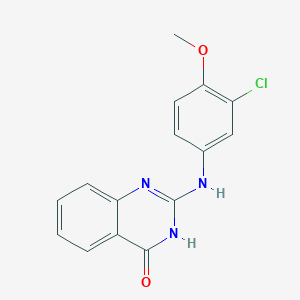
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action and physiological effects of various signaling pathways. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell growth, differentiation, and survival.
Scientific Research Applications
Synthesis and Biological Activity
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one and its derivatives are synthesized through various chemical reactions, exhibiting a broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases due to their analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.
Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, revealing significant analgesic and anti-inflammatory activities, with some compounds showing potency comparable to diclofenac sodium. These findings suggest the therapeutic potential of these derivatives in pain and inflammation management (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, Raja Solomon, 2011).
Anticonvulsant Activity : In the field of neurology, Kumar et al. (2011) designed and synthesized 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one derivatives, evaluating them for anticonvulsant activity using the 6 Hz psychomotor seizure test. The most active compound from this series showed significant protection against seizures in mice, highlighting the potential of quinazolinone derivatives in epilepsy treatment (Kumar, Shrivastava, Pandeya, Stables, 2011).
Anticancer Properties : The anticancer activities of quinazolinone derivatives have been extensively studied. Gawad et al. (2010) synthesized new 3-substituted quinazolin-4(3H)-ones and evaluated them as antitumor agents against various cancer cell lines, identifying broad-spectrum antitumor activities. This suggests that these compounds could serve as templates for developing more potent antitumor agents (Gawad, Georgey, Youssef, El-Sayed, 2010).
Antimicrobial Activity : Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, showing significant antimicrobial activities. This indicates the utility of these compounds in developing new antimicrobial agents to combat resistant bacterial strains (Dash, Dash, Laloo, Medhi, 2017).
properties
IUPAC Name |
2-(3-chloro-4-methoxyanilino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(8-11(13)16)17-15-18-12-5-3-2-4-10(12)14(20)19-15/h2-8H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVLRQEUYKSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

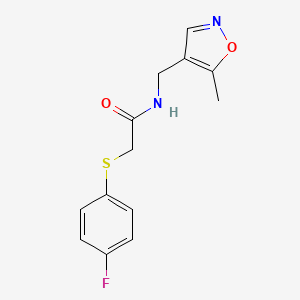
![6-[4-(4-chlorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2693013.png)


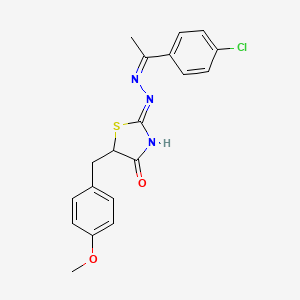
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)
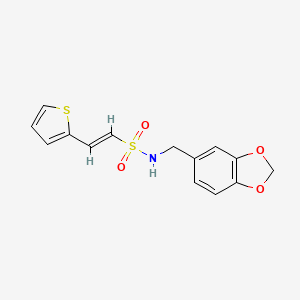
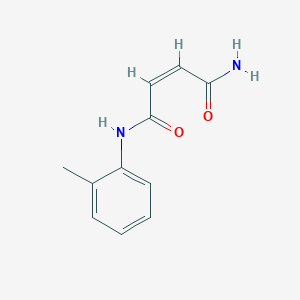



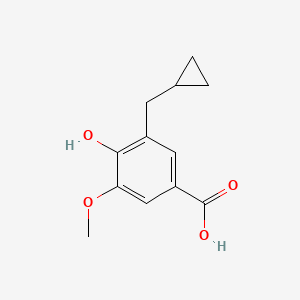
![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
